molecular formula C16H15N3O2S B5210633 4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide

Cat. No.: B5210633
M. Wt: 313.4 g/mol
InChI Key: QXNYMBLAIVYVHD-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The structure of this compound includes a benzenesulfonamide moiety attached to a cinnoline ring system, which is further substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3-methyl-2-nitrobenzaldehyde, a series of reactions including reduction and cyclization can yield the cinnoline core.

    Sulfonamide Formation: The cinnoline derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the cinnoline ring can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound binds to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards carbonic anhydrase IX. This makes it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-6-8-13(9-7-11)22(20,21)19-16-5-3-4-15-14(16)10-12(2)17-18-15/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYMBLAIVYVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=C(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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